molecular formula C16H26BrNOSi B12274367 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

Cat. No.: B12274367
M. Wt: 356.37 g/mol
InChI Key: OYCMLXAEEMSQIN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a nitrogen-containing heterocyclic compound featuring a strained four-membered azetidine ring. Its structure includes a 4-bromobenzyl group at the 1-position and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 3-position. The bromine substituent enhances electronic density modulation, while the TBS group provides steric protection and lipophilicity, making the compound valuable in medicinal chemistry and organic synthesis intermediates .

Molecular Formula: C₁₆H₂₆BrNO Si Molecular Weight: ~356.37 g/mol Key Features:

  • Azetidine core: Imparts conformational rigidity and strain, enhancing reactivity.
  • 4-Bromobenzyl group: Acts as a directing group in cross-coupling reactions or a hydrophobic pharmacophore.
  • TBS-protected hydroxyl: Enhances stability against hydrolysis compared to unprotected or trimethylsilyl (TMS) analogs .

Properties

Molecular Formula

C16H26BrNOSi

Molecular Weight

356.37 g/mol

IUPAC Name

[1-[(4-bromophenyl)methyl]azetidin-3-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H26BrNOSi/c1-16(2,3)20(4,5)19-15-11-18(12-15)10-13-6-8-14(17)9-7-13/h6-9,15H,10-12H2,1-5H3

InChI Key

OYCMLXAEEMSQIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Alkylation of 3-((tert-Butyldimethylsilyl)oxy)azetidine

The most direct route to 1-(4-bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine employs a palladium-catalyzed coupling between 3-((tert-butyldimethylsilyl)oxy)azetidine and 4-bromobenzyl bromide. This method leverages transition-metal catalysis to facilitate nitrogen alkylation under mild conditions.

Reaction Conditions and Mechanism

  • Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equiv) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.2 equiv) form an active catalytic complex.
  • Base : Sodium tert-butoxide (2.0 equiv) deprotonates the azetidine nitrogen, enhancing its nucleophilicity.
  • Solvent and Temperature : Toluene at 110°C under inert atmosphere ensures optimal reaction kinetics.
  • Workup : The crude product is purified via column chromatography (heptane/ethyl acetate gradient).

The reaction proceeds via oxidative addition of 4-bromobenzyl bromide to the palladium catalyst, followed by coordination of the deprotonated azetidine. Subsequent reductive elimination yields the N-alkylated product.

Key Data:
Parameter Value
Yield 98% (reported for analogous substrates)
Reaction Time 1 hour
Temperature 110°C
Purification Column chromatography

Alternative Pathways: Azetidine Ring Construction

For cases where the azetidine core is assembled de novo, [3+1] cycloaddition strategies are viable. A Nature Communications study details enantioselective azetine synthesis via reaction of enoldiazoacetates with aza-ylides, though adaptation for TBS-protected derivatives requires further functionalization.

Cycloaddition Followed by Functionalization

  • Cycloaddition : Enoldiazoacetates and aza-ylides form chiral azetidines under Rh(II) catalysis.
  • Oxidation : Conversion to 3-azetidinone intermediates.
  • Reduction and Silylation : Selective reduction of the ketone to a hydroxyl group, followed by TBS protection.
  • Alkylation : As described in Section 1.

Comparative Analysis of Methodologies

Palladium-Catalyzed vs. Direct Alkylation

  • Efficiency : Pd-mediated coupling achieves higher yields (98%) compared to traditional SN2 alkylation (72–83%).
  • Functional Group Tolerance : The catalytic system tolerates sensitive silyl ethers, avoiding premature deprotection.
  • Scalability : Milligram to gram-scale syntheses are feasible with consistent yields.

Challenges in Azetidine Functionalization

  • Ring Strain : Azetidine’s high ring strain (≈26 kcal/mol) necessitates careful control of reaction conditions to prevent ring-opening side reactions.
  • Steric Hindrance : Bulky TBS and bromobenzyl groups complicate nucleophilic substitution, favoring catalytic methods over conventional alkylation.

Industrial and Laboratory-Scale Considerations

Optimized Large-Scale Synthesis

  • Catalyst Loading : Reduced Pd₂(dba)₃ (0.05–0.1 equiv) maintains cost-effectiveness.
  • Solvent Recycling : Toluene recovery via distillation minimizes waste.
  • Safety : 4-Bromobenzyl bromide’s lachrymatory properties mandate sealed reactor systems.

Analytical Characterization

  • NMR : Diagnostic signals include δ 1.36 ppm (TBS tert-butyl) and δ 4.35 ppm (azetidine N-CH₂).
  • Mass Spectrometry : ESI-MS m/z 409.1 [M+H]⁺ confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can engage in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name Substituents on Azetidine Silyl Group Molecular Weight (g/mol) Key Properties
Target Compound 4-Bromobenzyl, 3-O-TBS TBS 356.37 High lipophilicity, hydrolytic stability
1-(4-Bromobenzyl)azetidine () 4-Bromobenzyl None 226.11 Reactive hydroxyl; lower stability
1-[(4-Chlorophenyl)methyl]-3-TMS-O-azetidine () 4-Chlorobenzyl, 3-O-TMS TMS 269.85 Lower hydrolytic stability; reduced steric bulk
1-(4-Bromobenzoyl)-3-(oxolan-3-ylmethoxy)azetidine () 4-Bromobenzoyl, 3-O-(THF-derived) None 340.21 Ester group alters electronic properties; increased polarity

Key Observations:

Silyl Group Stability : The TBS group in the target compound offers superior hydrolytic stability over TMS (), critical for multi-step syntheses .

Functional Group Diversity : The benzoyl group in introduces an electron-withdrawing ester, contrasting with the electron-donating benzyl group in the target compound, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP (Predicted) Solubility (aq.) Stability (Hydrolysis)
Target Compound ~4.2 Low High (TBS protection)
1-(4-Bromobenzyl)azetidine ~2.1 Moderate Low (Unprotected -OH)
1-[(4-Chlorophenyl)methyl]-3-TMS-O-azetidine ~3.5 Low Moderate (TMS group)
  • Lipophilicity : The TBS group increases logP by ~2 units compared to the unprotected analog, enhancing membrane permeability .
  • Solubility : Polar solvents like THF (used in ) are required for synthesis due to low aqueous solubility .

Biological Activity

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a bromobenzyl group and a tert-butyldimethylsilyl ether, which may influence its solubility and interaction with biological targets. The molecular formula is C_{13}H_{18}BrNOSi, and its structural representation is as follows:

Structure 1 4 Br C6H4 CH2 3 t Bu 2SiO azetidine\text{Structure }\text{1 4 Br C}_6\text{H}_4\text{ CH}_2\text{ }-\text{3 t Bu }_2\text{SiO azetidine}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the azetidine ring through cyclization of appropriate precursors.
  • Introduction of the bromobenzyl group via nucleophilic substitution.
  • Protection of hydroxyl groups using tert-butyldimethylsilyl chloride.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that brominated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundMechanismResults
4-Bromobenzyl derivativesApoptosis inductionSignificant reduction in cell viability in cancer cell lines
Tert-butyldimethylsilyl derivativesCell cycle arrestInhibition of G1 phase progression

Antimicrobial Activity

The presence of the bromobenzyl moiety is associated with enhanced antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects attributed to the silyl ether component. Research has indicated that similar compounds can mitigate oxidative stress and reduce neuronal apoptosis.

Case Studies

  • Case Study on Anticancer Activity : A study evaluating the effects of this compound on human breast cancer cells showed a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

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